molecular formula C9H9FO3 B1599717 2-Fluoro-3,6-dimethoxybenzaldehyde CAS No. 783342-33-6

2-Fluoro-3,6-dimethoxybenzaldehyde

Cat. No. B1599717
M. Wt: 184.16 g/mol
InChI Key: LNPHQRXMWZSAHH-UHFFFAOYSA-N
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Description

2-Fluoro-3,6-dimethoxybenzaldehyde is a fluorinated aromatic aldehyde . It is a versatile chemical compound used in various scientific research. Its unique properties and structure make it an ideal candidate for exploring new drug development and organic synthesis.


Synthesis Analysis

The synthesis of 2-Fluoro-3,6-dimethoxybenzaldehyde can be achieved from 4-bromo-3-fluoroanisole . Additionally, it can be prepared from 1,4-Dimethoxybenzene . An intramolecular McMurry reaction using TiCl4/Zn in THF on the synthesized diarylethers gives the target dibenzo[b,f]oxepin system .


Molecular Structure Analysis

The molecular structure of 2-Fluoro-3,6-dimethoxybenzaldehyde is represented by the InChI code: 1S/C9H9FO3/c1-12-7-3-4-8(13-2)9(10)6(7)5-11/h3-5H,1-2H3 . The molecular weight of this compound is 184.16400 .


Chemical Reactions Analysis

2-Fluoro-3,6-dimethoxybenzaldehyde may participate in various chemical reactions. For instance, it may be employed for the synthesis of diaryl ether, 2-(3,5-dimethoxyphenoxy)-6-(trifluoromethyl)-benzonitrile, and substituted benzo[b]thiophene-2-carboxylates .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Fluoro-3,6-dimethoxybenzaldehyde include a molecular weight of 184.17 . The compound should be stored at a temperature between 2-8°C .

Scientific Research Applications

Synthesis and Biological Properties

One study involves the synthesis of fluoronorepinephrines from 2-Fluoro-, 5-fluoro-, and 6-fluorodimethoxybenzaldehydes. These compounds demonstrate the impact of fluorine substituents on the biological activities of norepinephrine in both peripheral and central adrenergically responsive systems. The study found that the fluorine substituent significantly alters the phenolic acidities and adrenergic properties of these analogues, indicating that 2-fluoronorepinephrine acts as a beta-adrenergic agonist while 6-fluoronorepinephrine has alpha-adrenergic agonist properties (Kirk et al., 1979).

Molecular Structure and Vibrational Spectra

Another research area focuses on the molecular structure and vibrational spectroscopy of related compounds, such as 2-fluoro-4-bromobenzaldehyde. This study utilized X-ray diffraction and density functional theory to investigate the molecular structure, highlighting the effects of fluorine and bromine substituents on the conformational preferences of the compound. The findings contribute to understanding the molecular dynamics and intermolecular interactions of fluorinated benzaldehydes (Tursun et al., 2015).

Synthesis of Fluorinated Analogues

Research into the synthesis of fluorinated analogues of combretastatin A-4 demonstrates the use of fluorinated benzaldehydes in developing compounds with potential anticancer properties. The study describes the preparation of fluorinated stilbenes using fluorinated benzaldehydes, highlighting the role of fluorine in modulating the biological activity of these compounds (Lawrence et al., 2003).

Fluorogenic Aldehydes for Monitoring Reactions

Additionally, the development of fluorogenic aldehydes incorporating a 1,2,3-triazole moiety for monitoring aldol reactions showcases the application of fluorinated benzaldehydes in analytical chemistry. This research presents a novel approach to track the progress of chemical reactions through changes in fluorescence, leveraging the properties of the fluorinated aldehyde to enhance detection sensitivity (Guo & Tanaka, 2009).

Safety And Hazards

As with any chemical compound, safety precautions should be taken when handling 2-Fluoro-3,6-dimethoxybenzaldehyde. It is advised to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment . In case of contact with skin, wash with plenty of soap and water .

Future Directions

2-Fluoro-3,6-dimethoxybenzaldehyde is a promising compound for future research. Its unique structure makes it an ideal candidate for exploring new drug development and organic synthesis. Furthermore, compounds with similar structures have shown therapeutic interest and have been studied in the development of new therapies .

properties

IUPAC Name

2-fluoro-3,6-dimethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO3/c1-12-7-3-4-8(13-2)9(10)6(7)5-11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNPHQRXMWZSAHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)OC)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50442032
Record name 2-FLUORO-3,6-DIMETHOXYBENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50442032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-3,6-dimethoxybenzaldehyde

CAS RN

783342-33-6
Record name 2-FLUORO-3,6-DIMETHOXYBENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50442032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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